molecular formula C15H13N3O B4840729 2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline

2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B4840729
M. Wt: 251.28 g/mol
InChI Key: QCJWAYHCKLHXKD-UHFFFAOYSA-N
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Description

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a benzyl group and at the 2-position with an aniline moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-13-9-5-4-8-12(13)15-18-17-14(19-15)10-11-6-2-1-3-7-11/h1-9H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJWAYHCKLHXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituent Key Features Biological Activity
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)aniline 5-Benzyl Enhanced lipophilicity; planar structure confirmed by X-ray crystallography Anticancer activity (IC₅₀: 0.420 µM for derivative 129 against ALP enzymes)
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 5-(4-Chlorophenyl) Electron-withdrawing Cl group; molecular formula C₁₄H₁₀ClN₃O Antimicrobial activity (broad-spectrum against Gram-positive/-negative bacteria)
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline 5-(4-Methylphenyl) Electron-donating CH₃ group; molecular formula C₁₅H₁₃N₃O Limited data; potential applications in material chemistry due to fluorescence
4-[5-(1H-Benzotriazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]aniline 5-(Benzotriazole-methyl) Bulky substituent; may disrupt planarity Antibacterial activity (tested against E. coli and S. aureus)

Key Observations :

  • Planarity : X-ray studies confirm coplanarity between the oxadiazole and aniline rings in 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, a feature critical for π-π stacking interactions in biological systems . Bulkier substituents (e.g., benzotriazole-methyl) may distort planarity, reducing binding affinity .
  • Electronic Effects : Chlorophenyl (electron-withdrawing) and methylphenyl (electron-donating) groups modulate electronic density on the oxadiazole ring, affecting reactivity and interactions with biological targets .

Analogues :

  • 2-[5-(4-Chlorophenyl) Derivative: Synthesized via copper-catalyzed domino reactions, achieving 70–80% yields .
  • 2-(1,3,4-Oxadiazol-2-yl)aniline: Prepared via aza-Wittig reaction of (N-isocyanimino)triphenylphosphorane and 2-aminobenzoic acid, yielding 85% .

Comparison :

  • Efficiency : Iodine-mediated and electrochemical methods are greener alternatives to traditional metal-catalyzed routes.
  • Scope : Benzyl hydrazides may require optimized conditions due to steric hindrance compared to aryl hydrazides.

Physicochemical Properties

  • Melting Point : The unsubstituted 2-(1,3,4-oxadiazol-2-yl)aniline melts at 145.3°C , while chlorophenyl and benzyl derivatives likely exhibit higher melting points due to increased molecular weight and intermolecular interactions.
  • Solubility : The benzyl derivative is expected to have lower aqueous solubility than chlorophenyl or methylphenyl analogues due to higher hydrophobicity.
  • Fluorescence : Derivatives with electron-donating groups (e.g., methylphenyl) show fluorescence properties, suggesting applications in material science .

Q & A

Q. Table 1: Melting Points of Selected Derivatives

CompoundMelting Point (°C)Reference
2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)aniline181–183
2-(5-(Naphthalen-2-yl)-oxadiazol-2-yl)aniline209–211

Q. Table 2: Key Spectral Peaks

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
1,3,4-Oxadiazole (C=N)1600–1650
Aniline (NH₂)3300–34005.2 (broad, 2H)
Aromatic Protons6.8–8.0 (multiplet)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 2
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2-(5-benzyl-1,3,4-oxadiazol-2-yl)aniline

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